Product packaging for 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide(Cat. No.:CAS No. 40068-76-6)

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B3351813
CAS No.: 40068-76-6
M. Wt: 161.16 g/mol
InChI Key: RSFNGIUFEFLHRD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide ( 40068-76-6) is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound features a bicyclic system of a pyrrole ring fused to a pyridine ring, a structure known as a pyrrolopyridine or azaindole. This class of compounds is recognized in medicinal chemistry as a privileged scaffold due to its broad spectrum of potential pharmacological activities and its ability to serve as a key building block in drug discovery . The pyrrolopyridine core is significant because its structure, containing both hydrogen bond donor and acceptor sites, allows it to mimic purine bases, facilitating interactions with various biological targets, particularly enzymes and receptors . Although specific biological data for this exact derivative is limited in the public domain, pyrrolopyridine isomers are widely investigated for their therapeutic potential. Research on analogous structures indicates potential applications across multiple disease areas. For instance, the pyrrolo[2,3-b]pyridine isomer has been explored as a potent and selective PDE4B inhibitor for inflammatory and central nervous system (CNS) diseases and as a core structure in novel sulfonamide analogues with in-vitro anticancer activity against breast and lung cancer cell lines . Furthermore, the pyrrolo[3,4-c]pyridine isomer has been studied for its antidiabetic activity, acting through mechanisms such as aldose reductase inhibition . This makes this compound a highly valuable intermediate for researchers aiming to synthesize and evaluate new chemical entities for pharmaceutical development. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B3351813 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 40068-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-3-5-1-2-10-4-7(5)11-6/h1-4,11H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNGIUFEFLHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665633
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40068-76-6
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide

Strategic Approaches to the Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

The construction of the bicyclic 5-azaindole (B1197152) nucleus is the foundational step. Methodologies primarily focus on forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or constructing both rings in a convergent manner.

The formation of the pyrrolo[2,3-c]pyridine core often relies on intramolecular cyclization strategies that form the pyrrole ring. A key approach involves the condensation of a substituted pyrrole precursor with a reagent that provides the necessary atoms to form the fused pyridine ring.

One efficient, documented synthesis of a 1H-pyrrolo[2,3-c]pyridine derivative involves the condensation of 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde with ethyl α-amino-β,β-diethoxypropionate. capes.gov.br The resulting imine is then reduced, and a subsequent clean cyclization in the presence of an acid catalyst yields the desired 1H-pyrrolo[2,3-c]pyridine-5-carboxylate skeleton. capes.gov.br This method highlights a strategy of building the pyridine ring from a functionalized pyrrole.

Alternative strategies, analogous to classical indole (B1671886) syntheses, can be adapted for azaindoles. These include modifications of the Fischer, Madelung, and Reissert syntheses, although specific examples for the [2,3-c] isomer require careful selection of pyridine-based starting materials. For instance, a modified Madelung-type synthesis could involve the intramolecular cyclization of an N-(3-pyridyl)aminoacetonitrile derivative.

Table 1: Illustrative Cyclization Strategy Components

Starting Material 1 Starting Material 2 Key Steps Resulting Core

Once the core is assembled, its functionalization can be achieved through various methods. The inherent electronic nature of the scaffold—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—governs its reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and alkyl groups. For related azaindole isomers, such as 1H-pyrrolo[2,3-b]pyridine, Suzuki coupling reactions using boronic acids are effectively used to functionalize the ring system, for instance at the C2 position. nih.gov This strategy typically requires a pre-installed halide (e.g., bromo or iodo) at the desired position on the pyrrolo[2,3-c]pyridine nucleus to serve as the coupling handle. nih.gov

Electrophilic aromatic substitution reactions, such as nitration, nitrosation, and halogenation, are expected to occur preferentially on the electron-rich pyrrole moiety. For the isomeric 1H-pyrrolo[2,3-b]pyridine system, these reactions have been shown to occur predominantly at the C3-position. rsc.org By analogy, the C3-position of the 1H-pyrrolo[2,3-c]pyridine core is the most likely site for electrophilic attack.

Carboxamide Introduction and Modification Methodologies

The introduction of the 2-carboxamide (B11827560) group is a critical transformation, often starting from the corresponding carboxylic acid or ester.

The most direct route to 1H-pyrrolo[2,3-c]pyridine-2-carboxamide is the amidation of its corresponding carboxylic acid precursor, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This transformation requires the activation of the carboxylic acid, which can then react with an ammonia (B1221849) source or an appropriate amine.

Standard peptide coupling reagents are widely employed for this purpose. For the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, syntheses of carboxamides have been successfully achieved using propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as the coupling agent, in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is known for its high efficiency and good functional group tolerance, making it applicable to the [2,3-c] isomer.

Table 2: Common Reagents for Carboxylic Acid to Carboxamide Conversion

Coupling Reagent Additive/Base Typical Solvent
Propane phosphonic acid anhydride (T3P®) N,N-Diisopropylethylamine (DIPEA) Dimethylformamide (DMF)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) DIPEA or Triethylamine (TEA) DMF, Dichloromethane (DCM)
Carbonyldiimidazole (CDI) None Tetrahydrofuran (THF), DMF

Further structural diversity can be readily introduced by forming N-substituted carboxamides. Instead of using ammonia in the amidation step, a primary or secondary amine can be used to generate N-alkyl, N-aryl, or N-heteroaryl amides. This approach is central to structure-activity relationship (SAR) studies in drug discovery programs.

In studies on related scaffolds, a wide array of amines has been used to explore the chemical space around the carboxamide nitrogen. nih.gov For example, by keeping the core constant, different aryl and alkyl amines can be coupled to the 2-carboxylic acid to systematically probe the effects of these substituents on biological activity. nih.gov

Regioselective Functionalization of the Pyrrolo[2,3-c]pyridine-2-carboxamide Scaffold

Modifying the scaffold after the 2-carboxamide group is in place requires careful consideration of the directing effects of the existing substituents. The carboxamide group is an electron-withdrawing group, which will deactivate the pyrrole ring towards electrophilic attack compared to the unsubstituted parent heterocycle.

Despite this deactivation, the C3-position remains the most electron-rich site on the pyrrole ring and is the most probable target for electrophilic substitution (e.g., bromination or nitration). However, harsher conditions may be required compared to the functionalization of the parent core.

Functionalization of the pyridine ring moiety generally requires different strategies. Nucleophilic aromatic substitution (SₙAr) can be employed if a suitable leaving group (like a halogen) is present at positions C4, C6, or C7. Alternatively, modern C-H activation or directed metalation-trapping protocols could potentially be used to selectively introduce substituents onto the pyridine ring, though specific literature for the this compound substrate is sparse.

Strategies for Substituent Introduction at Pyrrole Moiety Positions (e.g., N-1, C-3)

Functionalization of the pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine core is critical for tuning the electronic and steric properties of potential drug candidates. The N-1 and C-3 positions are primary targets for modification.

N-1 Position: The pyrrole nitrogen (N-1) is readily functionalized via N-alkylation or N-arylation reactions. Under basic conditions, deprotonation of the N-H group generates a nucleophilic anion that can react with various electrophiles. For instance, reaction with alkyl halides or tosylates in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) provides N-alkylated products. More complex substituents, including aryl and heteroaryl groups, can be introduced using copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination, with corresponding boronic acids or aryl halides. semanticscholar.org

C-3 Position: The C-3 position of the azaindole nucleus is analogous to the C-3 position of indole and is susceptible to electrophilic substitution. rsc.org

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C-3 position using phosphoryl chloride (POCl₃) and DMF, providing a versatile handle for further transformations. nbuv.gov.ua

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can install bromine or iodine atoms at the C-3 position, which can then serve as points of attachment for other groups via cross-coupling reactions. rsc.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (a Mannich reaction) introduces an aminomethyl group at C-3, a common modification in medicinal chemistry. rsc.org

Strategies for Substituent Introduction at Pyridine Moiety Positions (e.g., C-4, C-5, C-6, C-7)

Modification of the pyridine portion of the scaffold profoundly impacts solubility, metabolic stability, and target engagement. Transition metal-catalyzed cross-coupling reactions are the predominant methods for derivatization at these positions.

The synthesis often begins with a pre-functionalized pyridine derivative. For example, the Bartoli indole synthesis, a common method for creating the pyrrolopyridine framework, can utilize substituted 2-halogen-3-nitropyridines, thereby incorporating substituents into the final structure from the outset. nbuv.gov.ua

For an existing 1H-pyrrolo[2,3-c]pyridine core, halogenation of the pyridine ring (if not already present) provides the necessary handles for cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with a halide (Cl, Br, I) or triflate at the C-4, C-5, C-6, or C-7 positions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates on the pyridine ring to introduce substituted amino groups. nih.gov This is particularly useful for installing groups that can modulate solubility and form additional hydrogen bonds.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling a terminal alkyne with a halide on the pyridine ring.

Heck Coupling: This reaction forms a substituted alkene by reacting an alkene with a halide on the pyridine ring. researchgate.net

Chemoselective coupling is a significant challenge when multiple reactive sites are present. The choice of catalyst, ligands, and reaction conditions is crucial for achieving regioselectivity. For instance, in a molecule with both iodo and chloro substituents, the greater reactivity of the C-I bond can be exploited for selective Suzuki coupling at that position, leaving the C-Cl bond available for a subsequent amination reaction. nih.gov

Analog Generation and Library Synthesis for Research Exploration

The exploration of structure-activity relationships (SAR) and the optimization of lead compounds necessitate the synthesis of large, diverse collections of analogs. Parallel synthesis and scaffold-hopping are two powerful strategies employed to achieve this.

Parallel Synthesis Approaches for this compound Analogs

Parallel synthesis enables the rapid generation of a library of related compounds by performing multiple reactions simultaneously. The synthetic routes to this compound are highly amenable to this approach, particularly in the final steps.

A common strategy involves synthesizing a key common intermediate that can be diversified in the final one or two steps. For example, a core structure such as ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be prepared on a large scale. nbuv.gov.ua This intermediate can then be subjected to diversification at various positions. The final amide bond formation is an ideal step for library generation. The carboxylic acid (obtained by hydrolysis of the ethyl ester) can be reacted with a large library of commercially available primary and secondary amines using automated parallel synthesis platforms and standard coupling reagents like T3P (Propylphosphonic Anhydride). nih.gov

The table below illustrates a hypothetical parallel synthesis scheme starting from a halogenated 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid intermediate.

Core IntermediateReaction 1 (Suzuki Coupling)Reagent (R¹-B(OH)₂)Reaction 2 (Amide Coupling)Reagent (R²R³NH)Final Analog Structure
6-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidSuzuki CouplingPhenylboronic acidAmide CouplingCyclopropylamineN-cyclopropyl-6-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Pyridin-3-ylboronic acidMorpholine(6-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridin-2-yl)(morpholino)methanone
Suzuki Coupling4-Fluorophenylboronic acidCyclopropylamineN-cyclopropyl-6-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Thiophene-2-boronic acidMorpholine(Morpholino)(6-(thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridin-2-yl)methanone

Scaffold-Hopping Strategies from Related Heterocycles

Scaffold hopping is a computational or intuitive design strategy in medicinal chemistry where the core molecular framework (scaffold) of a known active compound is replaced by a different, often isosteric, scaffold to identify novel chemotypes with improved properties. rsc.org Azaindoles are frequently used as bioisosteric replacements for indoles, purines, and other bicyclic heterocycles. nih.gov

The 1H-pyrrolo[2,3-c]pyridine scaffold itself can be the result of a scaffold-hopping exploration. For example, researchers might replace the central ring of a known quinoline (B57606) or benzimidazole (B57391) inhibitor with the 5-azaindole core to explore new intellectual property space and discover alternative binding modes or improved ADME (absorption, distribution, metabolism, and excretion) profiles.

Conversely, starting from a 1H-pyrrolo[2,3-c]pyridine lead, one might "hop" to other related heterocycles. This involves replacing the 5-azaindole core with other scaffolds that maintain the key pharmacophoric features. A notable example involved a scaffold-hopping experiment that identified a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors from an initial imidazopyrazine hit. nih.gov This demonstrates that even subtle changes, such as moving the pyridine nitrogen from position 5 to 7, can lead to significant changes in biological activity. nih.gov

The table below summarizes potential scaffold hops from or to the 1H-pyrrolo[2,3-c]pyridine core.

Original ScaffoldHopped ScaffoldRationale / Example
Indole1H-Pyrrolo[2,3-c]pyridine (5-Azaindole)Introduce H-bond acceptor, improve solubility, escape existing patents. rsc.org
Imidazo[1,2-a]pyrazine1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)A successful hop that led to potent PDE4B inhibitors. nih.gov The same logic applies to hopping to the 5-azaindole isomer.
1H-Pyrrolo[2,3-c]pyridineIndazoleChange H-bond donor/acceptor pattern, alter ring electronics and geometry. rsc.org
1H-Pyrrolo[2,3-c]pyridinePyrrolo[2,3-d]pyrimidineIntroduce an additional H-bond acceptor in the six-membered ring. nih.gov
1H-Pyrrolo[2,3-c]pyridineThieno[2,3-c]pyridineBioisosteric replacement of N-H with a sulfur atom to modulate electronics and lipophilicity.

These strategies—precise substituent introduction, parallel synthesis, and scaffold hopping—are integral to modern drug discovery, allowing for the systematic exploration of chemical space around the valuable this compound core.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into clinical candidates. For derivatives of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide, research has identified several key structural features on the pyrrole (B145914) ring, the pyridine (B92270) ring, and the carboxamide group that profoundly influence biological outcomes. These investigations have been pivotal in developing compounds targeting the bromodomain and extraterminal domain (BET) family of proteins and cannabinoid receptors. nih.govacs.org

The pyrrole moiety of the 6-azaindole (B1212597) scaffold offers limited positions for substitution, with the N1 position being the most synthetically accessible and widely explored.

N1-Substitutions: In the development of BET bromodomain inhibitors, methylation at the N1 position of the pyrrolopyridone core (forming a 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine) was a key modification. This substitution was part of the optimization that led to potent inhibitors like ABBV-744. acs.orgdntb.gov.ua The N-alkylation is a common strategy to enhance metabolic stability and modulate binding interactions.

Pyrrole NH: The unsubstituted N-H of the pyrrole ring is a critical hydrogen bond donor. In studies on cannabinoid receptor 1 (CB1) allosteric modulators, the interaction of the azaindole's N-H was considered a key part of its binding, analogous to the parent indole (B1671886) scaffold. nih.gov The electron-deficient nature of the adjacent pyridine ring can influence the acidity and hydrogen-bonding capacity of this proton, impacting ligand-receptor interactions. nih.gov

The pyridine portion of the scaffold presents multiple sites for substitution (positions C4, C5, and C7), which researchers have exploited to fine-tune potency, selectivity, and pharmacokinetic properties.

C4-Position: Extensive modification at the C4 position has been critical for developing highly potent BET inhibitors. In the case of ABBV-744, a large, complex substituted phenoxy-phenyl group was installed at this position. acs.org This bulky group occupies a significant portion of the acetyl-lysine binding pocket of the bromodomain, forming crucial interactions that drive potency and selectivity. acs.orgnih.gov

C7-Position: The introduction of an oxo group at the C7 position, creating a pyrrolopyridone core, was a transformative step in the development of BET inhibitors like ABBV-075 and ABBV-744. This modification established a bidentate hydrogen bond interaction with a key asparagine residue (Asn140 in BRD4) in the binding pocket, leading to a significant 9- to 19-fold improvement in potency compared to earlier leads. acs.org

Electron-Donating Groups: In the context of CB1 receptor modulators, it was hypothesized that the electron-deficient pyridine ring of the 6-azaindole nucleus could weaken crucial π-π stacking interactions within the allosteric binding site. This led to the suggestion that introducing strong electron-donating groups to the pyridine ring could potentially restore or enhance pharmacological activity and improve aqueous solubility. nih.gov

The following table summarizes the activity of selected this compound (6-azaindole-2-carboxamide) derivatives as CB1 receptor allosteric modulators, compared to their indole counterparts.

Compound IDCore ScaffoldRCB1 Binding (Ki, nM)
3b IndoleAdamantane19.3 ± 4.2
3d 6-AzaindoleAdamantane486 ± 129
Data sourced from reference nih.gov. This table illustrates the reduced binding affinity observed when replacing an indole core with a 6-azaindole core in this specific chemical series.

The 2-carboxamide (B11827560) functional group is a cornerstone of the scaffold's interaction with its biological targets, acting as a key hydrogen bond donor and acceptor. Its orientation is precisely controlled by the rigid bicyclic scaffold.

Amide NH and Carbonyl Oxygen: The amide N-H and the carbonyl oxygen are critical for forming hydrogen bonds within the protein binding pocket. In BET bromodomains, these groups, along with the pyrrolopyridone core, establish a network of interactions with conserved residues like asparagine and tyrosine. nih.govacs.org

The table below shows SAR data for the carboxamide moiety in a series of BET inhibitors leading to ABBV-744.

Compound IDCarboxamide Substituent (R)BRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)BD2/BD1 Selectivity
27 -CH31901.1>170
46 (ABBV-744) -CH2CH32501.6>150
Data sourced from reference acs.org. This demonstrates how modifying the N-alkyl substituent on the carboxamide influences potency and selectivity.

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional shape of a molecule and its ability to adopt specific conformations are intrinsically linked to its biological activity. For this compound derivatives, both the conformation of the ligand within the binding site and the inherent flexibility of the scaffold are key determinants of efficacy.

X-ray crystallography and molecular modeling studies have provided detailed snapshots of how these derivatives interact with their targets, particularly the bromodomains of the BET family.

Binding in BET Bromodomains: The pyrrolopyridone core of inhibitors like ABBV-075 and ABBV-744 is crucial for anchoring the molecule in the acetyl-lysine binding pocket. acs.org The ligand adopts a specific conformation where the pyrrolopyridone forms a key bidentate hydrogen bond with Asn140 (in BRD4). The 2-carboxamide group is positioned to interact with the highly conserved Tyr97 residue. The large C4-substituent extends into a hydrophobic region of the pocket, interacting with the characteristic WPF (Trp81, Pro82, Phe83) shelf, which contributes significantly to the binding affinity. nih.gov

Selectivity through Conformational Adaptation: The selectivity of ABBV-744 for the second bromodomain (BD2) over the first (BD1) is achieved by exploiting subtle differences in the amino acid sequences and resulting pocket shapes of the two domains. acs.org The ligand's conformation is optimized to fit preferentially into the BD2 pocket, demonstrating how conformational analysis can guide the design of isoform-selective inhibitors.

The conformational properties of the scaffold itself contribute to its utility as a pharmacophore.

Rigid Bicyclic Core: The fused pyrrole and pyridine rings create a largely planar and rigid structure. This rigidity is advantageous as it reduces the entropic penalty upon binding to a target protein. It pre-organizes the key interacting groups, such as the pyrrole N-H and the 2-carboxamide, in a well-defined spatial orientation for optimal interaction with the binding site. nih.gov

Rotatable Bonds: While the core is rigid, the substituents attached to it possess rotational freedom. The torsion angles of the bonds connecting the core to the C4-aryl group and the N-amide substituent are critical for achieving the ideal binding conformation. For instance, the orientation of the large C4 substituent in ABBV-744 is precisely controlled to maximize favorable interactions within the binding pocket and avoid steric clashes. acs.orgnih.gov This interplay between a rigid core and flexible appendages is a hallmark of successful drug design based on this scaffold.

The conducted research did not yield any detailed findings or data tables directly related to the bioisosteric modification of the this compound scaffold. While information is available for related, but structurally distinct, isomers, this information does not fall within the strict scope of the requested article.

For instance, research has been published on the following related compounds:

1H-Pyrrolo[2,3-b]pyridine-2-carboxamides : Studies on this isomer have identified a series of potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govnih.govacs.org The research explored the substitution effects on the amide portion of the molecule, revealing the importance of ring size and hydrophobicity for activity and selectivity. nih.gov

1H-Pyrrolo[3,2-c]pyridine derivatives : A series of these compounds have been designed and synthesized as colchicine-binding site inhibitors with potent antitumor activities. nih.gov

1H-Pyrrolo[3,2-g]isoquinolines : These have been synthesized and evaluated for their ability to inhibit Haspin kinase. nih.gov

Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides : A novel set of these compounds were designed and showed potent antiviral activity against SARS-CoV-2 main protease (Mpro). rsc.org

These examples highlight that while the broader class of pyrrolopyridines is of significant interest in medicinal chemistry, specific and detailed public research on the bioisosteric replacements within the this compound series is not available in the searched scientific literature. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible without the foundational research data.

Investigation of Biological Target Interactions and Molecular Mechanisms of Action for 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide Research Compounds

Target Identification and Validation Research Methodologies

The identification of biological targets for derivatives of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been pursued through a variety of established research methodologies. These approaches are crucial for understanding the therapeutic potential and the molecular basis of the observed biological effects.

Kinase Interaction Studies (e.g., BET Bromodomains, mGluR5)

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. dntb.gov.uanih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene transcription. nih.gov The interaction of these compounds with BET bromodomains is a key area of research in oncology and inflammatory diseases. nih.govacs.org

One notable derivative, ABBV-744, which incorporates the this compound core, has been identified as a potent BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). dntb.gov.uaacs.org Studies have shown that the pyrrolopyridone core of such inhibitors forms critical hydrogen bonds with conserved asparagine residues (N140 in BD1 and N433 in BD2 of BRD4) within the acetylated lysine binding pocket. nih.gov The selectivity of compounds like ABBV-744 for BD2 over BD1 is attributed to exploiting subtle differences in the amino acid sequences between the two domains, such as the Asp144/His437 and Ile146/Val439 variations in BRD4. acs.org

Furthermore, research into related pyrrolopyridine structures has explored their role as allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.com While direct studies on this compound are scarce, the broader class of pyrrolopyridine-carboxamides has been shown to act as novel allosteric mGluR5 antagonists. google.com

Enzyme Inhibition Research (e.g., NAMPT, ACC1)

The 1H-pyrrolo[2,3-c]pyridine scaffold is also a key structural motif in the development of inhibitors for various enzymes. For instance, derivatives of the closely related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). researchgate.net NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its inhibition is a therapeutic strategy being explored in oncology. researchgate.net

While not directly featuring the 2-carboxamide (B11827560), these related structures highlight the utility of the pyrrolopyridine core in targeting enzyme active sites.

Receptor Binding and Allosteric Modulation Studies

Investigations into pyrrolo[2,3-c]pyridine derivatives have demonstrated their potential in modulating receptor function. As mentioned, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as allosteric antagonists of the mGluR5 receptor. google.com Allosteric modulation offers a sophisticated mechanism of action, allowing for the fine-tuning of receptor activity rather than simple activation or blockade. A patent has also described pyrrolo[2,3-c]pyridine derivatives in the context of binding assays for the histamine (B1213489) H3 receptor. google.com

Molecular Mechanism of Action Elucidation through Biochemical Assays

Understanding the precise molecular mechanisms through which these compounds exert their effects is paramount. Biochemical assays are instrumental in detailing the binding affinity, selectivity, and the functional consequences of target engagement.

Binding Affinity and Selectivity Profiling in Research Settings

The binding affinity and selectivity of this compound derivatives are typically quantified using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays. nih.govgoogleapis.com For example, the derivative ABBV-744 has been shown to have nanomolar affinity for the second bromodomain of BET proteins. nih.gov

The selectivity profile of these compounds is a critical aspect of their development. For instance, ABBV-744 exhibits significant selectivity for the BD2 domain across the BET family. nih.gov This selectivity is important as the different bromodomains of BET proteins may have distinct biological functions, and selective inhibition could lead to more targeted therapeutic effects with fewer off-target effects. nih.gov

Table 1: Interactive Data of BET Bromodomain Inhibition by a Derivative (ABBV-744)

Target IC50 (nM)
BRD2-BD1 2449
BRD2-BD2 8
BRD3-BD1 7501
BRD3-BD2 13
BRD4-BD1 2006
BRD4-BD2 4
BRDT-BD1 1835
BRDT-BD2 19

Data derived from studies on the substituted derivative ABBV-744, which contains the this compound core. nih.gov

Enzymatic Activity Modulation and Kinetic Analysis

Cellular Pathway Modulation Research (In vitro models)

The primary mechanism of action for advanced this compound derivatives, such as ABBV-744, is the modulation of cellular pathways through the inhibition of the Bromodomain and Extraterminal domain (BET) family of proteins. acs.orgnih.gov These proteins, which include BRD2, BRD3, and BRD4, are crucial "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails. nih.gov By binding to these acetylated histones, BET proteins play a pivotal role in recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression. nih.gov

Inhibitors based on the this compound scaffold are designed to compete with the natural binding of acetylated histones to the bromodomains of BET proteins. This competitive inhibition effectively disrupts the assembly of transcriptional complexes at key gene loci, leading to the downregulation of target gene expression. This modulation of transcriptional pathways is a central strategy in treating diseases driven by aberrant gene expression, such as cancer. nih.govacs.org

The inhibition of BET proteins by this compound derivatives has significant downstream effects on various cell signaling cascades. BET proteins, particularly BRD4, are known to regulate the expression of critical oncogenes like c-MYC, which are master regulators of cell proliferation, growth, and metabolism. By preventing BRD4 from binding to the promoter regions of such oncogenes, these inhibitors can effectively suppress their transcription, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Research on derivatives like ABBV-744 demonstrates a selective impact on signaling pathways. This compound was specifically designed to be more selective for the second bromodomain (BD2) over the first bromodomain (BD1) found in each BET protein. acs.orgnih.gov While pan-BET inhibitors affect a broad range of genes, BD2-selective inhibitors may offer a more refined therapeutic intervention with a potentially improved safety profile by modulating a more specific subset of BET-dependent genes. acs.orgnih.gov This selective inhibition disrupts specific signaling cascades, for instance, those involved in inflammation, without the broader effects of pan-BET inhibition. acs.org

The core function of this compound-based BET inhibitors is the regulation of gene expression. Studies involving these compounds extensively utilize techniques such as RNA sequencing (RNA-seq) to profile genome-wide changes in transcription following treatment. These studies confirm the downregulation of key proliferative and anti-apoptotic genes.

The development of ABBV-744 was a result of exploiting sequence differences between the BD1 and BD2 bromodomains of BET proteins. acs.org Specifically, the differing amino acid residues at key positions within the binding pocket (Asp144/His437 and Ile146/Val439 in BRD4 BD1/BD2) were leveraged to achieve over 100-fold selectivity for BD2. acs.org This selectivity translates to a distinct profile of gene and protein regulation compared to pan-BET inhibitors. Molecular dynamics simulations have further elucidated the selectivity mechanism, showing how the specific structure of compounds like ABBV-744 forms stable interactions within the BD2 binding pocket. nih.gov

Below is a data table summarizing the inhibitory activity of ABBV-744, a key research compound with the this compound core, against the bromodomains of the BET family.

TargetIC50 (nM)Selectivity (BD1/BD2 fold)
BRD2-BD1 2449306
BRD2-BD2 8
BRD3-BD1 7501>577
BRD3-BD2 13
BRD4-BD1 2006>501
BRD4-BD2 4
BRDT-BD1 183597
BRDT-BD2 19
This data is derived from time-resolved fluorescence energy transfer (TR-FRET) assays. nih.gov

Development of Research Tools and Probes

The high selectivity of certain this compound derivatives makes them invaluable as chemical probes to dissect the distinct biological functions of individual bromodomains. ABBV-744, with its pronounced selectivity for the second bromodomain (BD2), serves as a powerful research tool. acs.orgacs.org

By using such selective inhibitors, researchers can investigate the specific roles of BD1 versus BD2 in gene regulation and disease pathology. For instance, tool compounds like ABBV-744 have been used to demonstrate that selective inhibition of BD2 can result in anti-inflammatory effects in cellular models, helping to validate BD2 as a therapeutic target in its own right. acs.org These selective probes are essential for target validation and for understanding the complex biology of the BET protein family, paving the way for the development of next-generation epigenetic therapies.

Computational Chemistry and Molecular Modeling Applications in 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the research of 1H-pyrrolo[2,3-c]pyridine derivatives, docking has been instrumental in understanding how these compounds interact with their protein targets, most notably Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target for cancer therapy. researchgate.netnih.gov

The discovery of potent 1H-pyrrolo[2,3-c]pyridine-based inhibitors has often been guided by computational modeling. nih.gov In one such structure-guided design effort, researchers aimed to develop novel, reversible LSD1 inhibitors based on the structure of a previously reported inhibitor, GSK-354. nih.govnih.gov

A key design strategy involved replacing the pyridine (B92270) ring of the lead compound with a bicyclic 1H-pyrrolo[2,3-c]pyridine moiety. nih.gov Docking simulations predicted that this larger, more rigid scaffold could occupy additional space within the LSD1 active site, potentially forming more extensive and favorable interactions. nih.gov The predicted binding model, using the LSD1 co-crystal structure (PDB ID: 3ZMU) as a template, showed the 1H-pyrrolo[2,3-c]pyridine core fitting snugly into the enzyme's binding pocket, laying the foundation for its potent inhibitory activity. nih.gov This computational prediction was a critical first step that guided the synthesis of a new class of highly potent LSD1 inhibitors. nih.govnih.gov

Table 1: Molecular Docking Targets for Pyrrolopyridine Derivatives
Compound ScaffoldProtein TargetPDB ID Used for DockingDocking ObjectiveReference
1H-Pyrrolo[2,3-c]pyridineLysine-specific demethylase 1 (LSD1)3ZMUStructure-guided design of new reversible inhibitors. nih.gov
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine Site)Not SpecifiedInvestigate binding mode as colchicine-binding site inhibitors. nih.gov

The potency of an inhibitor is determined by the specific molecular interactions it forms within the target's active site. Docking studies excel at predicting these key interactions. For related inhibitors targeting LSD1, molecular modeling has revealed that hydrogen bonds and hydrophobic contacts are crucial for affinity. rsc.org For instance, in studies of thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, the amino acid residue Asn535 was found to play a critical role in stabilizing the inhibitors within the active site. rsc.org Similarly, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine (B1669291) binding site of tubulin suggested the formation of important hydrogen bonds with residues Thrα179 and Asnβ349. nih.gov

While specific interaction data for the 1H-pyrrolo[2,3-c]pyridine-2-carboxamide core is proprietary or not yet fully published, the general binding mode within the LSD1 active site involves interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues. The active site provides a pre-organized cleft that recognizes and binds peptide substrates, a process that can be mimicked by small molecule inhibitors. core.ac.uk The N-H of the pyrrole (B145914) ring and the carboxamide group are well-suited to act as hydrogen bond donors and acceptors, respectively, forming a network of interactions that anchor the molecule in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are invaluable for predicting the activity of newly designed molecules before their synthesis.

While a specific, published QSAR model for this compound was not identified, the extensive structure-activity relationship (SAR) data available for this class of compounds provides the necessary foundation for developing such models. nih.govacs.org Recent research has led to the discovery of 1H-pyrrolo[2,3-c]pyridin derivatives with potent, single-digit nanomolar IC₅₀ values against LSD1 and significant anti-proliferative activity in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. nih.govnih.gov

For example, a detailed SAR exploration led to the identification of compound 46 (LSD1-UM-109), which has an IC₅₀ of 3.1 nM against LSD1. nih.govnih.gov Another study identified compound 23e as a promising lead with a favorable pharmacokinetic profile and in vivo efficacy in an AML xenograft model. nih.govacs.org The data from these studies, which correlate specific structural modifications with changes in inhibitory concentration (IC₅₀), are precisely the inputs required to build a predictive QSAR model. Such a model would allow researchers to computationally screen virtual libraries of related compounds to prioritize the most promising candidates for synthesis.

Table 2: Structure-Activity Relationship (SAR) Highlights for 1H-Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors
Compound SeriesKey Structural FeatureObserved Activity TrendMost Potent Compound ExampleReference
Pyrrolo[2,3-c]pyridinesModification of the "A ring"Bicyclic rings like 1-methyl-1H-indole and 1-methyl-1H-pyrrolo[2,3-b]pyridine led to single-digit nanomolar IC₅₀ values.Compound 46 (IC₅₀ = 3.1 nM) nih.gov
1H-Pyrrolo[2,3-c]pyridinsSystematic SAR explorationDiscovery of derivatives with nanomolar enzymatic IC₅₀ values and potent anti-proliferative activity against AML cell lines.Compound 23e (effective in vivo) nih.govacs.org

A critical aspect of QSAR is identifying the molecular features, or descriptors, that are most influential in determining biological activity. In the context of the 1H-pyrrolo[2,3-c]pyridine scaffold, SAR studies have effectively performed this feature selection. The systematic modification of different parts of the molecule has revealed which substituents are critical for potent LSD1 inhibition. nih.gov

For instance, the transition from a simple pyridine ring in a lead compound to the more complex, bicyclic 1H-pyrrolo[2,3-c]pyridine system was a key feature that significantly enhanced potency. nih.gov Further exploration showed that adding specific groups, such as a 1-methyl-1H-indole, maintained or improved this high potency. nih.gov In broader QSAR studies on similar heterocyclic compounds, important descriptors often include physicochemical properties like the logarithm of the partition coefficient (logP), molecular weight, and descriptors of molecular geometry and electronic properties (e.g., 3D-MoRSE and RDF descriptors). researchgate.neturan.ua These features, which govern solubility, size, shape, and electronic distribution, are crucial for how the inhibitor interacts with the enzyme's active site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering a view of the conformational changes and stability of a ligand-protein complex. MD simulations are a powerful tool to validate docking results and analyze the stability of key interactions over time.

While specific MD simulation results for a this compound complex are not yet in the public domain, this technique is a standard and crucial follow-up to molecular docking in modern drug discovery. researchgate.net For other inhibitors targeting LSD1, MD simulations have been used to assess the stability of the docked pose and calculate binding free energies (e.g., using MM/PBSA methods), which can provide a more accurate prediction of binding affinity than docking scores alone. researchgate.netbohrium.com

An MD simulation of a potent 1H-pyrrolo[2,3-c]pyridine derivative, such as compound 23e or 46 , complexed with LSD1 would be expected to show:

Flexibility of Residues: The root-mean-square fluctuation (RMSF) would highlight which parts of the protein and ligand are flexible and which are rigid, indicating key anchor points.

Persistence of Key Interactions: The simulation would confirm whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time, lending confidence to the proposed binding mode. researchgate.net

Given the high potency of the identified lead compounds, such simulations are a vital component of ongoing research to fully understand the dynamic nature of their interaction with LSD1 and to guide further optimization toward clinical candidates. nih.govacs.org

Ligand-Protein Complex Stability and Conformation Studies

A critical application of molecular modeling is the detailed examination of how ligands like this compound derivatives bind to their protein targets. This is typically achieved through a combination of molecular docking and molecular dynamics (MD) simulations.

Molecular docking is first used to predict the most likely binding pose of the ligand within the protein's active site. For instance, in studies of related pyrrolopyridine scaffolds as phosphodiesterase 4B (PDE4B) inhibitors, docking studies were performed to understand how these compounds interact with the enzyme's binding pocket. nih.gov Such studies help identify key amino acid residues that form crucial interactions with the ligand.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. For example, MD simulations on related carboxamide-containing heterocyclic systems targeting the SARS-CoV-2 main protease (MPro) were used to confirm the stability of the compounds within the binding cavity. nih.govrsc.org The stability is often evaluated by analyzing metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation.

These simulations can reveal specific, stable interactions that are vital for biological activity.

Table 1: Key Interactions Identified in Molecular Modeling of Related Carboxamide Scaffolds

Interaction Type Ligand Moiety Protein Residue (Example Target) Significance
Hydrogen Bond Carboxamide NH Phe140, His163 (SARS-CoV-2 MPro) rsc.org Anchors the ligand in the binding pocket, crucial for affinity.
Edge-to-Face Pi-Stacking Pyrrolopyridine Ring His41 (SARS-CoV-2 MPro) nih.gov Provides additional stabilization through aromatic interactions.

Solvent Effects and WaterMap Analysis

The environment of a protein's binding site is not a vacuum; water molecules play a critical role in mediating ligand-protein interactions. Computational methods are used to study these solvent effects to gain a more accurate understanding of binding affinity. MD simulations with explicit water molecules can reveal the formation of water-bridged hydrogen bonds between the ligand and protein, which can be a key component of the binding mode.

A specialized tool for this purpose is WaterMap analysis. While specific studies applying WaterMap to this compound are not publicly documented, the methodology is highly relevant. WaterMap calculates the thermodynamic properties of water molecules within the binding site, identifying those that are energetically unstable ("unhappy" water molecules) and thus favorable to be displaced by a ligand. By modifying a ligand to displace these high-energy water molecules, medicinal chemists can achieve significant gains in binding affinity. This analysis provides a quantitative guide for optimizing lead compounds by targeting specific locations within the binding pocket.

De Novo Design and Virtual Screening Strategies for Novel Analogs

Computational chemistry is pivotal in the search for novel analogs of this compound. Virtual screening and de novo design are two key strategies employed to expand the chemical space and identify new hit compounds.

Virtual Screening involves the computational screening of large chemical libraries against a target protein structure. This allows researchers to test millions of compounds in silico and prioritize a smaller, more manageable number for synthesis and biological testing. In a pre-competitive collaboration, virtual screening of proprietary libraries was successfully used to expand the hit chemotype for an imidazo[1,2-a]pyridine (B132010) series, a related heterocyclic core. rsc.org This approach rapidly generated structure-activity relationship (SAR) data and improved the antiparasitic activity of the initial hit. rsc.org

Scaffold Hopping is another powerful technique where the core structure (scaffold) of a known inhibitor is replaced with a novel one while retaining the original's key binding interactions. This strategy can lead to the discovery of new chemical series with improved properties. For example, a scaffold-hopping experiment led to the identification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel PDE4B inhibitors. nih.gov

These strategies accelerate the discovery of new lead compounds by focusing resources on molecules with the highest probability of success.

Pharmacophore Modeling for Rational Design and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.

A pharmacophore model is generated by identifying the key interaction points from one or more active ligands. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. Once created, this pharmacophore model serves as a 3D query for searching chemical databases to find other molecules that fit the required spatial arrangement. dovepress.com

This technique is particularly valuable for lead optimization. numberanalytics.com By understanding the crucial features of a lead compound like a this compound derivative, chemists can design modifications that enhance interactions with the target, thereby improving potency and selectivity, while also fine-tuning other properties like solubility. numberanalytics.comnih.gov The process allows for a focused and intelligent modification of the lead compound, rather than a trial-and-error approach. numberanalytics.com

Table 2: Steps in Pharmacophore-Based Lead Optimization

Step Description Objective
1. Model Generation Identify key chemical features (e.g., H-bond donors/acceptors, aromatic rings) from a potent, known active ligand. Create a 3D template representing the essential interactions for biological activity. dovepress.com
2. Model Validation Use the model to screen a test database containing known active and inactive compounds. Ensure the model can successfully distinguish active from inactive molecules. jppres.com
3. Database Screening Search large virtual compound libraries using the validated pharmacophore model as a filter. Identify novel compounds that possess the key features and are likely to be active. dovepress.com

Advanced Analytical and Spectroscopic Characterization Techniques in 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular framework of 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the this compound scaffold, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the N-H protons of the pyrrole and the amide group. The chemical shifts (δ) are influenced by the electronic effects of the fused heterocyclic system and the carboxamide substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would be characterized by signals for the carbonyl carbon of the amide group (typically δ 160-170 ppm) and the sp²-hybridized carbons of the two aromatic rings (typically δ 100-150 ppm). The specific shifts of the ring carbons provide insight into the electronic structure of the bicyclic system. For instance, carbons adjacent to nitrogen atoms are generally shifted further downfield. amazonaws.comsemanticscholar.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures.
Atom TypeTechniqueExpected Chemical Shift (δ, ppm)Notes
Pyridine-H¹H NMR7.0 - 9.0Downfield due to electronegative nitrogen.
Pyrrole-H¹H NMR6.5 - 8.0Aromatic region.
Pyrrole N-H¹H NMR> 10.0Typically a broad singlet, solvent dependent.
Amide N-H₂¹H NMR~7.0 - 8.5Often two broad signals, depending on rotation.
C=O (Amide)¹³C NMR160 - 170Characteristic carbonyl signal.
Pyridine/Pyrrole-C¹³C NMR100 - 150Aromatic sp² carbons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized this compound and for gaining structural information through fragmentation analysis.

Molecular Weight Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation. The molecular formula of this compound is C₈H₇N₃O, which corresponds to a monoisotopic mass of 161.0589 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition of the molecule. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 162.0667. amazonaws.comsemanticscholar.org

Fragmentation Analysis: In techniques like tandem mass spectrometry (MS/MS) or electron ionization (EI), the molecular ion is induced to fragment. The resulting fragmentation pattern is a fingerprint of the molecule and helps to confirm the structure of different parts of the compound. For this compound, characteristic fragmentation pathways would likely include:

Loss of the carboxamide group: Cleavage of the C-C bond between the pyrrole ring and the carbonyl group, leading to the loss of CONH₂ (44 Da).

Ring Cleavage: Fragmentation of the pyridine or pyrrole rings, which can lead to the loss of small molecules like HCN.

Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence of the carboxamide group and the fused pyrrolopyridine core.

Table 2: Expected Mass Spectrometry Data for this compound.
AnalysisExpected m/z ValueIon SpeciesNotes
Exact Mass161.0589[M]Monoisotopic mass of C₈H₇N₃O.
Low-Resolution MS162[M+H]⁺Protonated molecule, commonly seen in ESI.
High-Resolution MS162.0667[M+H]⁺Confirms elemental composition.
Fragmentation117.0483[M-CONH₂]⁺Loss of the primary amide group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating, identifying, and quantifying each component in a mixture. In the context of this compound research, it is primarily used to assess the purity of the synthesized compound and to isolate it from reaction mixtures.

Purity Assessment: A small amount of the sample is injected into the HPLC system. Based on the compound's polarity, it interacts with the stationary phase (typically a C18 column in reversed-phase HPLC) and is eluted by the mobile phase (often a gradient of water and an organic solvent like acetonitrile or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid). A detector, most commonly a UV-Vis detector, records the elution profile. A pure sample of this compound will ideally show a single, sharp peak at a characteristic retention time. The purity is often calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Purity levels exceeding 95% or 98% are often required for subsequent biological testing. amazonaws.comnih.gov

Isolation: For purification on a larger scale, preparative HPLC is used. The principles are the same as analytical HPLC, but larger columns and higher flow rates are employed to handle greater quantities of the material. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

Table 3: Typical HPLC Conditions for Analysis of Pyrrolopyridine Derivatives.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid or TFA
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid or TFA
ElutionGradient (e.g., 5% to 95% B over 10-20 minutes)
Flow Rate~1.0 mL/min
DetectionUV at 214 nm and 254 nm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a fingerprint of the functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretching: Two bands may be present in the 3100-3500 cm⁻¹ region, corresponding to the N-H bond of the pyrrole ring and the symmetric and asymmetric stretches of the primary amide (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) is expected in the region of 1650-1690 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) usually appears around 1600-1640 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic rings will produce several bands in the 1400-1600 cm⁻¹ region.

The presence of these key bands provides rapid confirmation that the desired functional groups have been successfully incorporated into the final molecular structure.

Table 4: Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amide & Pyrrole N-HStretch3100 - 3500Medium-Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Amide C=OStretch (Amide I)1650 - 1690Strong
Amide N-HBend (Amide II)1600 - 1640Medium
Aromatic C=C/C=NStretch1400 - 1600Medium-Variable

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in its solid, crystalline state. This technique is invaluable for confirming the regiochemistry of the fused ring system and determining the conformation of the carboxamide group relative to the rings.

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

This technique provides exact bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. Furthermore, it is the primary method for studying co-crystal structures, where the target molecule crystallizes with another molecule (like a co-former or a biological target), providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. While no public crystal structure for this compound is currently available, the technique has been used to determine the structures of related pyrrolopyridine derivatives in complex with biological targets. nih.gov

Lead Optimization Strategies and Chemical Biology Applications of 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide Derivatives

Enhancement of In Vitro Potency and Selectivity for Research Probes

The primary goal in developing research probes is to achieve high potency against the target of interest while minimizing off-target effects. This is accomplished through systematic structure-activity relationship (SAR) studies. For the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, developed as phosphodiesterase 4B (PDE4B) inhibitors, researchers have demonstrated effective strategies to boost potency and selectivity. nih.gov

A key approach involves exploring various substituents on the amide portion of the molecule. By keeping the N-aryl group constant (e.g., 3,4-dichlorophenyl), a range of amines can be introduced to probe the binding pocket. The size and hydrophobicity of these amide substituents are critical factors influencing activity and selectivity against different isoforms of the target enzyme, such as PDE4D. nih.gov For instance, in the 1H-pyrrolo[2,3-b]pyridine series, introducing a cyclopropyl (B3062369) group at the amide nitrogen resulted in a compound with an IC50 of 0.11 μM against PDE4B, showcasing a significant enhancement in potency. nih.gov

Furthermore, modifications to the aryl group attached to the pyrrole (B145914) nitrogen provide another avenue for optimization. A variety of aryl and heteroaryl groups can be introduced to explore electronic and steric effects. In the context of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, transitioning from an unsubstituted phenyl group to a 3,5-dimethoxyphenyl group led to a substantial increase in inhibitory activity. rsc.orgnih.gov This highlights the importance of strategically placed substituents that can form favorable interactions, such as hydrogen bonds or π-π stacking, within the target's active site. nih.gov

The following table illustrates the impact of substitutions on the in vitro potency of analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

Compound IDN-Aryl GroupAmide SubstituentPDE4B IC50 (µM)
Example 1 3,4-DichlorophenylCyclopropylamine0.11
Example 2 3,4-DichlorophenylIsobutylamine0.45
Example 3 3,4-DichlorophenylPiperidine0.80

Data is hypothetical and based on trends described in the literature for analogous compounds.

Modulation of Physicochemical Properties for Research Utility (e.g., solubility, stability, without pharmacokinetic data)

For a chemical probe to be effective, particularly in cell-based assays, it must possess suitable physicochemical properties. Poor solubility can lead to inaccurate biological data, while instability can result in compound degradation. In the development of 1H-pyrrolo[3,4-c]pyridine-2-carboxamide derivatives as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, researchers have focused on improving aqueous solubility and in vitro stability in human liver microsomes. exlibrisgroup.com

One common strategy to enhance solubility is the introduction of polar functional groups. For instance, incorporating basic amines or other hydrogen-bond donors and acceptors can disrupt crystal packing and improve interactions with aqueous media. In the optimization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as mGluR5 antagonists, variation of substituents on the heterocyclic scaffold was successfully employed to improve aqueous solubility while maintaining high in vitro potency. acs.org

Metabolic stability is another critical parameter. In studies of 1H-pyrrolo[3,2-c]pyridine inhibitors of monopolar spindle 1 (MPS1) kinase, researchers identified that an unsubstituted pyridine (B92270) scaffold could be a metabolic "soft spot," leading to instability in liver microsomes. nih.govbiosynth.com By modifying such metabolically labile sites, for example, through the introduction of blocking groups like fluorine or by altering the substitution pattern, the metabolic stability of the compound can be significantly improved.

The prediction of physicochemical properties using computational tools is also a valuable strategy. For a series of 1H-pyrrolo[3,2-c]pyridine derivatives, calculations were performed to ensure conformity with Lipinski's rule of five, which provides a guideline for drug-likeness and helps in prioritizing compounds with a higher probability of success. nih.govsemanticscholar.org

The table below shows predicted physicochemical properties for a representative 1H-pyrrolo[3,2-c]pyridine derivative, highlighting the focus on properties relevant for research utility.

CompoundMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond Acceptors
10t <500<5<5<10

Data adapted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives, indicating compliance with Lipinski's rule of five. semanticscholar.org

Strategies for Improving Synthetic Tractability and Scalability

The utility of a chemical probe is also dependent on its synthetic accessibility. Complex, low-yielding synthetic routes can hinder the production of sufficient quantities for thorough biological investigation. Research into the synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core has identified several efficient strategies. nbuv.gov.ua

One common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core. For example, the condensation of nitropyridines with diethyl oxalate (B1200264) followed by reductive cyclization is a known method to produce ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua This carboxylate intermediate is a versatile building block that can then be converted to the desired 2-carboxamide (B11827560) through standard amide coupling reactions.

The synthesis of related 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 utilized a domino approach involving a palladium-mediated Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne to generate the key pyrrolopyridine intermediate. nih.gov Subsequent palladium-catalyzed amination at the 6-position allowed for the introduction of further diversity. nih.gov Such cross-coupling strategies are often amenable to parallel synthesis, allowing for the rapid generation of a library of analogs for SAR studies.

For the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a multi-step sequence is typically employed. nih.gov This can involve an initial N-arylation of the pyrrolopyridine core, followed by saponification of an ester at the 2-position to yield the corresponding carboxylic acid. The final step is an amide coupling with a desired amine, often facilitated by coupling reagents like T3P (propylphosphonic anhydride). nih.gov The efficiency and scalability of each of these steps are crucial considerations for producing the final compounds in the required amounts.

A generalized synthetic scheme for 1H-pyrrolo[2,3-c]pyridine-2-carboxamides starting from a carboxylate intermediate is presented below.

Scheme 1: General Synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide Derivatives

Saponification: Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is treated with a base such as sodium hydroxide (B78521) in a mixture of methanol (B129727) and water to hydrolyze the ester and form the corresponding carboxylic acid.

Amide Coupling: The resulting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is then coupled with a selected primary or secondary amine using a peptide coupling reagent (e.g., HATU, T3P) in the presence of a non-nucleophilic base like DIPEA in a suitable solvent such as DMF.

This straightforward two-step process from a common intermediate allows for the facile generation of a diverse library of carboxamide derivatives.

Development of Advanced Chemical Probes for Cellular and Biochemical Investigations

Once a potent, selective, and synthetically accessible lead compound is identified, it can be further elaborated into an advanced chemical probe. These probes are designed to interrogate biological systems in more sophisticated ways, for example, by enabling visualization of the target protein in cells or by facilitating target identification and validation studies.

This is typically achieved by appending a functional tag to the core scaffold. Common tags include:

Fluorophores: Attaching a fluorescent dye (e.g., FITC, rhodamine) allows for the visualization of the probe's localization within cells using techniques like fluorescence microscopy and flow cytometry.

Biotin (B1667282): A biotinylated probe can be used in pull-down experiments coupled with mass spectrometry to identify the protein targets of the compound.

Photo-affinity labels: These are chemically reactive groups that, upon irradiation with UV light, form a covalent bond with the target protein, enabling irreversible labeling and subsequent identification.

Click chemistry handles: Small, inert functional groups like azides or alkynes can be incorporated into the probe. These handles allow for the subsequent attachment of various tags through highly efficient and specific "click" reactions.

The position of attachment for the tag is critical and must be chosen carefully to avoid disrupting the key interactions between the probe and its target. This is often determined through SAR studies, which can identify positions on the scaffold that are tolerant of substitution without a significant loss of potency. For the this compound core, potential points of attachment could be at solvent-exposed positions on the amide substituent or at other non-critical positions on the heterocyclic ring system, provided the synthetic chemistry allows for it.

Future Research Directions and Unexplored Avenues for 1h Pyrrolo 2,3 C Pyridine 2 Carboxamide

Novel Synthetic Methodologies for Diversification

The generation of a diverse chemical library is fundamental to exploring the full potential of the 1H-pyrrolo[2,3-c]pyridine-2-carboxamide scaffold. While traditional methods for azaindole synthesis exist, future work should focus on adopting modern, efficient, and versatile synthetic strategies to enable rapid diversification.

Key areas for development include:

Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for modifying the heterocyclic core. Future methodologies could focus on the late-stage functionalization of a pre-formed this compound, allowing for the introduction of a wide array of substituents at various positions. Research into efficient C-H activation techniques specific to this scaffold would also represent a significant advancement. An efficient two-step synthesis involving a Sonogashira coupling followed by a C-N cyclization has been successfully applied to 2-substituted 7-azaindoles and could be adapted. organic-chemistry.org

Multi-Component Reactions (MCRs): Designing novel MCRs that build the 1H-pyrrolo[2,3-c]pyridine ring system in a single step would dramatically increase synthetic efficiency. This approach allows for the creation of complex molecules from simple starting materials with high atom economy and convergence.

Photoredox and Electrochemical Catalysis: These emerging synthetic techniques operate under mild conditions and can enable transformations that are challenging with traditional thermal methods. Exploring their application could unlock new chemical space for the scaffold.

A comparison of traditional and modern synthetic approaches is outlined below.

FeatureTraditional Synthesis (e.g., Fischer, Hemetsberger)Modern Synthetic Strategies
Conditions Often require harsh conditions (high temperatures, strong acids/bases)Typically milder, ambient conditions
Efficiency Can be multi-step with lower overall yieldsHigher efficiency, fewer steps (e.g., MCRs)
Versatility Limited substrate scope and functional group toleranceBroad substrate scope, high functional group tolerance
Diversification Diversification often requires de novo synthesisEnables late-stage functionalization for rapid library generation nih.gov

Exploration of Undiscovered Biological Targets and Pathways

The broader family of azaindoles has demonstrated activity against a wide array of biological targets, suggesting that the this compound scaffold is likely to have multiple, as-yet-undiscovered biological functions. nih.gov Derivatives of the isomeric 7-azaindole (B17877) have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B) nih.gov, Janus kinase 1 (JAK1) acs.org, PI3K nih.gov, and cyclin-dependent kinase 9 (CDK9). nih.gov Furthermore, other related scaffolds have shown activity as mGluR5 allosteric antagonists and PARP-1 inhibitors. nih.govnih.gov

Future research should involve:

High-Throughput Screening (HTS): Screening a diversified library of this compound derivatives against large panels of enzymes (e.g., kinases, proteases), receptors (especially GPCRs), and ion channels.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired biological effect (e.g., anti-proliferative, anti-inflammatory). The molecular target responsible for the phenotype can then be identified through subsequent target deconvolution techniques like chemical proteomics or thermal proteome profiling.

Target-Class Focused Libraries: Based on the known activities of related azaindoles, designing focused libraries to probe specific target classes, such as the kinome or epigenetic targets, could be a fruitful strategy.

Azaindole Isomer/DerivativeIdentified Biological Target(s)Citation
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)PDE4B, JAK1, PI3K, CDK9, FGFR, SARS-CoV-2 Spike-hACE2 nih.govacs.orgnih.govnih.govnih.govrsc.org
1H-Pyrrolo[3,2-c]pyridineTubulin (Colchicine Binding Site) nih.gov
1H-Pyrrolo[2,3-c]pyridine (Isomeric Carboxamide)mGluR5 (Allosteric Antagonist) nih.gov
7-Azaindole-1-carboxamidePARP-1 nih.govnih.gov

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery. Future exploration of this compound should fully leverage this integrated approach.

A modern workflow would include:

In Silico Library Design: Creating vast virtual libraries of this compound derivatives.

Virtual Screening: Docking these virtual libraries against the crystal structures of high-value biological targets to prioritize compounds for synthesis. Molecular dynamics simulations can be used to predict the stability of ligand-protein complexes and refine binding hypotheses, a technique used effectively in studying related heterocyclic inhibitors. nih.govrsc.org

Machine Learning (ML) and AI: Developing quantitative structure-activity relationship (QSAR) models and using AI algorithms to predict biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This can guide the design of new analogs in a feedback loop with experimental testing.

Experimental Validation: Synthesizing and testing the highest-ranking virtual hits using HTS and other bioassays to validate computational predictions and feed new data back into the models.

StageComputational TechniqueExperimental TechniquePurpose
Hit Identification Virtual Screening, Molecular DockingHigh-Throughput Screening (HTS)Identify initial active compounds.
Hit-to-Lead Molecular Dynamics, Free Energy PerturbationIn vitro Assays (Enzymatic, Cellular)Predict and confirm binding modes and potency.
Lead Optimization AI/ML-based QSAR and ADME PredictionSynthesis, SAR studies, PK/PD analysisGuide design for improved potency, selectivity, and drug-like properties.

Development of this compound as a Privileged Scaffold for Chemical Biology

A "privileged scaffold" is a molecular framework that can bind to multiple, distinct biological targets through modification of its peripheral functional groups. The diverse activities of the azaindole family suggest it falls into this category. nih.gov The this compound core is an excellent candidate for development into a platform for creating chemical probes.

Future directions should include:

Tool Compound Development: Identifying highly potent and selective derivatives for specific targets discovered through screening efforts.

Probe Functionalization: Synthesizing analogs that incorporate functional handles for various applications. This could involve adding a biotin (B1667282) tag for affinity purification and target identification, a clickable alkyne or azide (B81097) group for bio-orthogonal chemistry, or a fluorophore for use in cellular imaging. The intrinsic fluorescent properties of the azaindole core could also be harnessed and tuned for this purpose. acs.org

FeatureDescriptionRelevance to this compound
Versatility Can be readily functionalized at multiple positions.The pyrrole (B145914), pyridine (B92270), and carboxamide moieties offer distinct sites for chemical modification.
Binding Capability Possesses key pharmacophoric features (H-bond donors/acceptors, aromatic system).The scaffold can engage in a variety of interactions with protein targets.
3D-Structure Rigid core pre-organizes substituents into defined vectors in 3D space.Provides a stable platform for presenting functional groups for target binding.
Drug-like Properties Typically falls within a favorable molecular weight and polarity range.The core structure is small, providing a good starting point for building drug-like molecules.

Design of Next-Generation Research Compounds with Enhanced Specificity

For any chemical scaffold, achieving selectivity for a desired target over closely related off-targets is a primary goal of medicinal chemistry. This is particularly critical for target families like kinases or GPCRs. Future design efforts for this compound derivatives must prioritize specificity.

Strategies to achieve this include:

Structure-Based Design: Utilizing co-crystal structures of lead compounds bound to their targets to identify unique sub-pockets or residues that can be exploited. Modifications can then be designed to form specific interactions (e.g., hydrogen bonds, salt bridges) that are not possible with off-targets.

Allosteric Targeting: Designing compounds that bind to allosteric sites rather than the highly conserved orthosteric (active) site. This is an effective strategy for achieving selectivity, as allosteric sites are typically less conserved across protein families. nih.gov

Conformation-Specific Inhibition: Developing inhibitors that selectively bind to and stabilize a particular conformational state (e.g., active or inactive) of the target protein.

Covalent Inhibition: For targets with a suitably positioned nucleophilic residue (e.g., cysteine), designing derivatives with a mild electrophilic "warhead" can lead to highly specific and durable inhibition. This approach has been successfully used for 7-azaindole-based FGFR4 inhibitors. acs.org

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel chemical probes and next-generation therapeutic candidates.

Q & A

What are the standard synthetic routes for preparing 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide derivatives?

Level: Basic
Answer:
The synthesis typically involves multi-step routes, including:

  • Cyclization reactions : Formation of the pyrrolopyridine core via intramolecular cyclization of appropriately substituted precursors (e.g., using Pd-catalyzed cross-coupling or thermal conditions) .
  • Amide coupling : Introducing the carboxamide group via coupling reactions, such as using EDCI/HOBt or other activating agents for carboxylic acid intermediates .
  • Functional group modifications : Halogenation (e.g., chlorination at the 7-position) or substitution reactions to install pharmacologically relevant groups .
    Key intermediates, such as ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, are often synthesized first and further derivatized .

Which spectroscopic and analytical techniques are essential for characterizing pyrrolopyridine carboxamides?

Level: Basic
Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions, particularly distinguishing between pyrrolo[2,3-c] and [2,3-b] isomers .
  • LCMS/HRMS : Used to verify molecular weight and purity, especially for intermediates and final compounds .
  • X-ray crystallography : Resolves ambiguities in structural assignments by providing definitive bond lengths and angles (e.g., monoclinic crystal systems with P21/c space groups for related analogs) .

How can structure-activity relationship (SAR) studies optimize PDE4B inhibitors based on pyrrolopyridine carboxamides?

Level: Advanced
Answer:
Key SAR insights include:

  • Substituent positioning : A 7-chloro group enhances binding affinity to PDE4B by forming halogen bonds with the enzyme's hydrophobic pocket .
  • Carboxamide modifications : N-4-pyridinyl substitution (vs. aliphatic groups) improves selectivity for PDE4B over PDE4D, reducing off-target effects .
  • Heterocycle rigidity : The pyrrolopyridine core’s planar structure facilitates π-π stacking with aromatic residues in the catalytic domain .
    Methodologically, iterative synthesis paired with enzymatic assays (IC50 determinations) and molecular docking studies can refine substituent effects .

What strategies mitigate low aqueous solubility of pyrrolopyridine carboxamides in preclinical studies?

Level: Advanced
Answer:

  • Crystallographic analysis : Identify polymorphs with improved solubility via X-ray diffraction (e.g., modifying crystal packing through co-crystallization with solubilizing agents) .
  • Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability .

How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

Level: Advanced
Answer:
Discrepancies often arise due to:

  • Cell permeability : Compounds with high logP values may exhibit poor cellular uptake despite potent enzyme inhibition. Assess permeability via Caco-2 assays or PAMPA .
  • Off-target effects : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions. For example, 1H-pyrrolo[2,3-b]pyridine derivatives show cross-reactivity with phosphodiesterases beyond PDE4B .
  • Metabolic stability : In vitro ADME studies (e.g., microsomal stability assays) can explain reduced cellular efficacy due to rapid degradation .

What role do computational methods play in designing pyrrolopyridine carboxamide derivatives?

Level: Advanced
Answer:

  • Docking simulations : Predict binding modes with target enzymes (e.g., PDE4B’s catalytic domain) to prioritize substituents for synthesis .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to guide lead optimization .
  • MD simulations : Evaluate conformational stability of drug-target complexes over time, identifying critical hydrogen bonds (e.g., between the carboxamide and Glu413 in PDE4B) .

How can synthetic byproducts or impurities in pyrrolopyridine carboxamide synthesis be characterized and minimized?

Level: Advanced
Answer:

  • HPLC-MS tracking : Monitor reaction progress to detect intermediates and byproducts (e.g., dehalogenated or oxidized species) .
  • Purification techniques : Use preparative HPLC or recrystallization with optimized solvent systems (e.g., ethanol/water mixtures) to isolate high-purity products (>98%) .
  • Mechanistic studies : Identify side reactions (e.g., ring-opening of dioxolane groups under acidic conditions) and adjust reaction parameters (pH, temperature) to suppress them .

What are the challenges in scaling up pyrrolopyridine carboxamide synthesis for in vivo studies?

Level: Advanced
Answer:

  • Catalyst efficiency : Transition from homogeneous (e.g., Pd(PPh3)4) to heterogeneous catalysts to reduce metal contamination and costs .
  • Batch consistency : Ensure reproducibility by controlling critical parameters (e.g., reaction time, stoichiometry) via automated flow chemistry systems .
  • Toxicology profiling : Address genotoxicity risks (e.g., Ames testing) early to avoid late-stage attrition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.